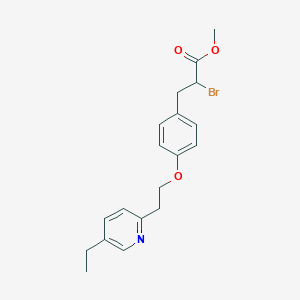
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves catalytic reduction and cyclization processes. For instance, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, catalyzed by nickel(I) electrogenerated at carbon cathodes in dimethylformamide, illustrates a method that could be adapted for the synthesis of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (Esteves et al., 2005). This method highlights the importance of catalysts and controlled conditions in the synthesis of complex organic compounds.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using single-crystal X-ray diffraction analysis. For example, the structure of (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate was determined, providing insights into the spatial arrangement and bonding interactions within the molecule (Shang et al., 2011). Such analyses are crucial for understanding the chemical behavior and reactivity of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclization and alkylation, highlighting the reactivity of the bromo and ethoxy groups. For example, the synthesis and reactions of alkynylmagnesium bromides with glycidol ethers demonstrate the potential for creating diverse molecular structures through selective reactions (Dmitrieva et al., 2005). Understanding these reactions is essential for the functionalization and application of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate in various chemical syntheses.
Physical Properties Analysis
The physical properties of organic compounds like this are often characterized by spectroscopic and diffractometric techniques. For example, the characterization of polymorphic forms of a related compound provides valuable information on its physical stability, solubility, and crystalline structure, which are important for its practical applications (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate. Studies on similar compounds, such as the synthesis and antimicrobial activities of novel oxadiazoles, can provide insights into the chemical behavior and potential uses of this compound (Gaonkar et al., 2006).
Applications De Recherche Scientifique
1. Development of Novel Copolymers Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has been involved in the synthesis of novel copolymers. For instance, its structural analogs, ring-disubstituted isopropyl and propyl 2-cyano-3-phenyl-2-propenoates, have been used to create various copolymers with styrene. These monomers, synthesized through Knoevenagel condensation, led to copolymers characterized by different analytical techniques like IR, NMR, and thermal analysis (Hussain et al., 2019), (Kharas et al., 2016).
2. Synthesis of Advanced Materials The compound has been a key player in producing materials with special properties. For example, its related compounds were part of synthesizing block copolymers through atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), indicating its potential in creating advanced materials with specific structural features (Tunca et al., 2001).
3. Explorations in Antimicrobial Activities The chemical structure related to methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has also been involved in the synthesis of compounds with potential antimicrobial properties. Studies on derivatives, like substituted phenyl azetidines and thiazolidin-4-ones, have shown antimicrobial activities, indicating the broader potential of this compound's family in medicinal chemistry (Doraswamy & Ramana, 2013), (Цялковский et al., 2005).
Propriétés
IUPAC Name |
methyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-3-14-4-7-16(21-13-14)10-11-24-17-8-5-15(6-9-17)12-18(20)19(22)23-2/h4-9,13,18H,3,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQRUDWOZDEKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469438 |
Source


|
| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate | |
CAS RN |
105355-25-7 |
Source


|
| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

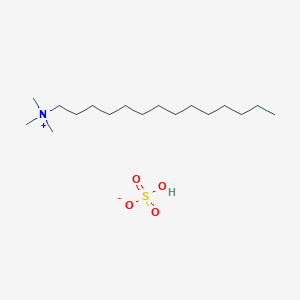
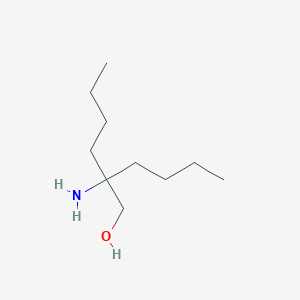
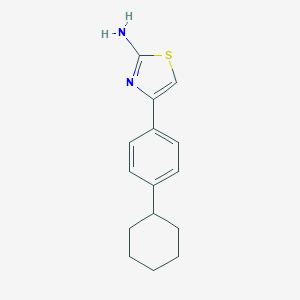
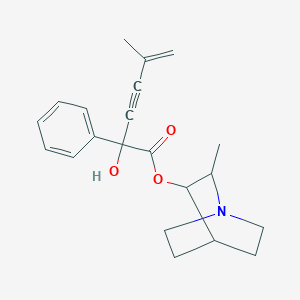
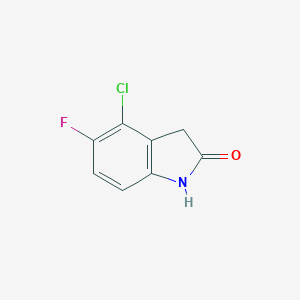
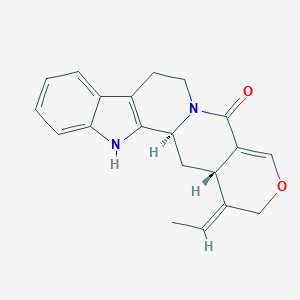
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
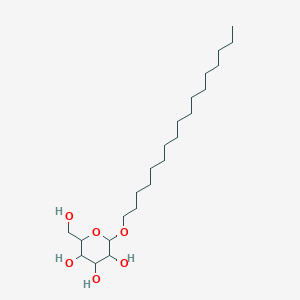
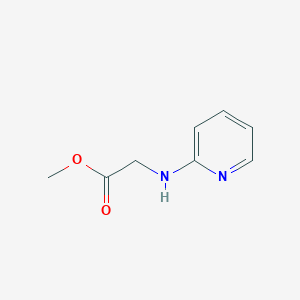
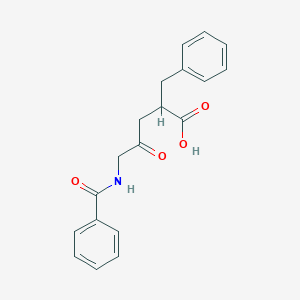
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)